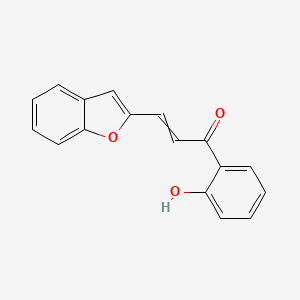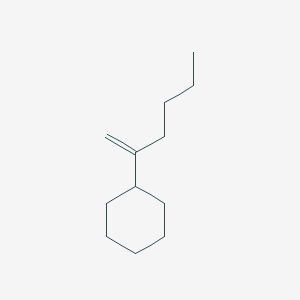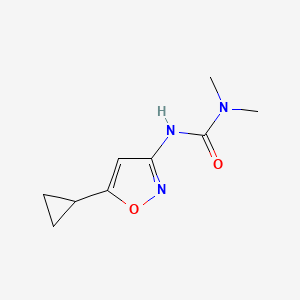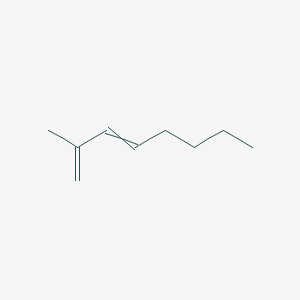
2-Methylocta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylocta-1,3-diene is an organic compound belonging to the class of conjugated dienes Conjugated dienes are characterized by having two double bonds separated by a single bond, which allows for delocalization of electrons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylocta-1,3-diene can be synthesized through several methods. One common approach involves the dehydrohalogenation of organohalides or the dehydration of alcohols. For instance, starting with an alkyl dihalide, dehydrohalogenation can be achieved using a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the dehydration of alcohols using acid catalysts like sulfuric acid or phosphoric acid under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the pyrolysis of suitable precursors or the catalytic dehydrogenation of alkenes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylocta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with halogens (e.g., Br2) or hydrogen halides (e.g., HBr) to form 1,2- and 1,4-addition products.
Oxidation: It can be oxidized using reagents like ozone (ozonolysis) to form carbonyl compounds.
Polymerization: It can undergo polymerization to form synthetic rubbers and other polymers.
Common Reagents and Conditions
Electrophilic Addition: Reagents like HBr or Br2, typically in a solvent such as dichloromethane, at varying temperatures to control the product distribution.
Oxidation: Ozone in a solvent like methanol, followed by reductive workup with zinc dust.
Major Products
Electrophilic Addition: 1,2- and 1,4-addition products, depending on the reaction conditions.
Oxidation: Aldehydes and ketones from ozonolysis.
Aplicaciones Científicas De Investigación
2-Methylocta-1,3-diene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methylocta-1,3-diene in chemical reactions often involves the formation of resonance-stabilized carbocations during electrophilic addition . In biological systems, it may interact with enzymes and other molecular targets through its conjugated diene structure, influencing various biochemical pathways .
Comparación Con Compuestos Similares
2-Methylocta-1,3-diene can be compared to other conjugated dienes like isoprene (2-methylbuta-1,3-diene) and butadiene. These compounds share similar reactivity patterns but differ in their molecular structures and specific applications . For instance:
Isoprene: Used extensively in the production of natural rubber and other polymers.
Butadiene: A key monomer in the production of synthetic rubber and plastics.
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
Propiedades
Número CAS |
53735-44-7 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
2-methylocta-1,3-diene |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h7-8H,2,4-6H2,1,3H3 |
Clave InChI |
NSYRAUUZGRPOHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
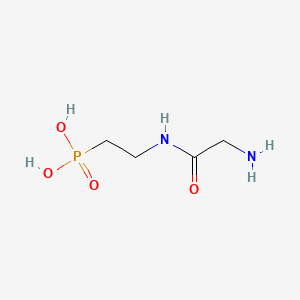
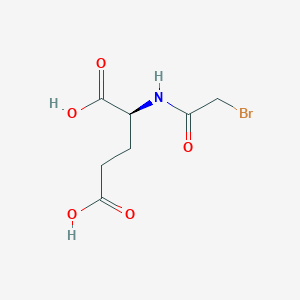
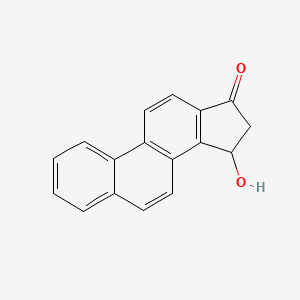
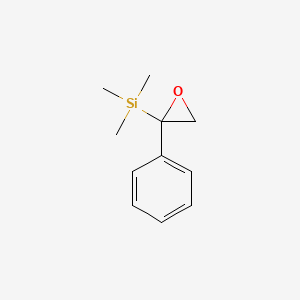

![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)
